molecular formula C21H17N5O4S2 B2720701 2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(4-methoxyphenyl)acetamide CAS No. 1242881-72-6

2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(4-methoxyphenyl)acetamide

Cat. No. B2720701
CAS RN: 1242881-72-6
M. Wt: 467.52
InChI Key: UHELOYOWXSEBAY-UHFFFAOYSA-N
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Description

The compound is a derivative of 1,2,4-triazole . Triazole compounds, which comprise three nitrogen atoms and two carbon atoms, are significant heterocycles that exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .

Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

Researchers have been exploring the synthesis of novel heterocyclic compounds derived from various precursors, including those related to the specified chemical structure, to identify potential therapeutic agents. For instance, novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines have been synthesized from visnaginone and khellinone, displaying significant anti-inflammatory and analgesic activities. These compounds have been evaluated as cyclooxygenase inhibitors, showing promising results in pharmacological screens (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antitumor Activity

The antitumor properties of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives have been a significant focus. Compounds synthesized through various chemical reactions have demonstrated potent anticancer activity against several human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116) cell lines. These findings suggest the potential of these derivatives in cancer treatment (Hafez & El-Gazzar, 2017).

Antimicrobial Evaluation

The antimicrobial activities of newly synthesized [1,2,4]triazolo[4,3-a]pyrimidines and pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones have been evaluated. These studies aim to identify compounds with potential applications as antimicrobial agents, contributing to the development of new treatments for infectious diseases. Some derivatives have shown mild activities against various microbial strains, indicating the necessity for further optimization and evaluation (Gomha, Mohamed, Zaki, Ewies, Elroby, & Elroby, 2018).

properties

IUPAC Name

2-[[8-(furan-2-ylmethyl)-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O4S2/c1-29-14-6-4-13(5-7-14)22-17(27)12-32-21-24-23-20-25(11-15-3-2-9-30-15)19(28)18-16(26(20)21)8-10-31-18/h2-10H,11-12H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHELOYOWXSEBAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2C4=C(C(=O)N3CC5=CC=CO5)SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(4-methoxyphenyl)acetamide

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